
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(2,4-dimethoxyphenyl)ethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanal or 2-Bromo-1-(2,4-dimethoxyphenyl)ethanoic acid.
Reduction: 1-(2,4-dimethoxyphenyl)ethane.
Scientific Research Applications
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting metabolic enzymes such as carbonic anhydrase and acetylcholinesterase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including diaryl methanes and other bromophenol derivatives.
Biological Studies: It is used in studies investigating enzyme inhibition and potential therapeutic applications for diseases such as glaucoma, epilepsy, Parkinson’s disease, and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’,4’-dimethoxyacetophenone: This compound shares a similar structure but has a ketone group instead of an ethanol moiety.
2-Bromo-4,5-dimethoxyphenylmethanol: Another bromophenol derivative with similar functional groups.
Uniqueness
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3 |
InChI Key |
JYYJGFZMJDENSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CBr)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


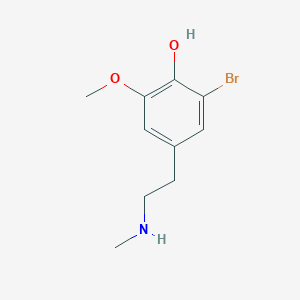
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
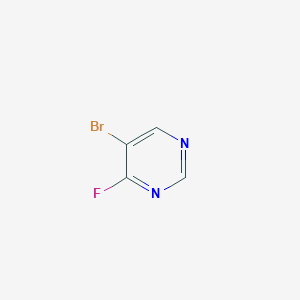
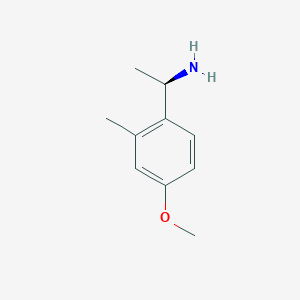
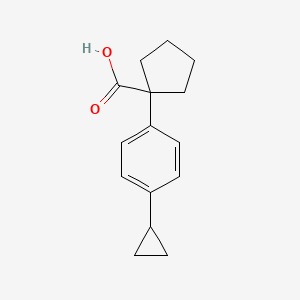

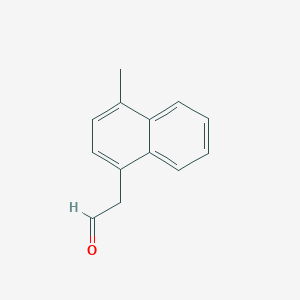
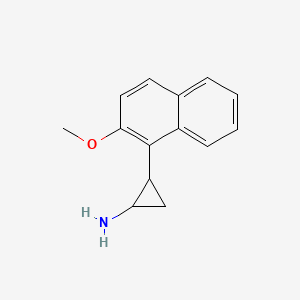
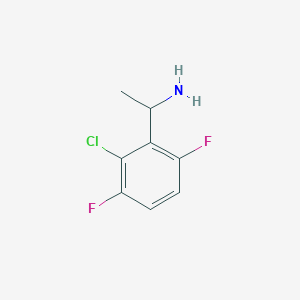
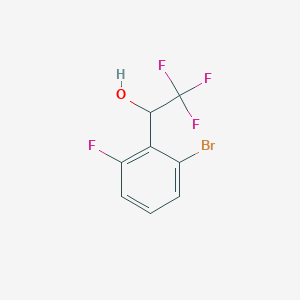
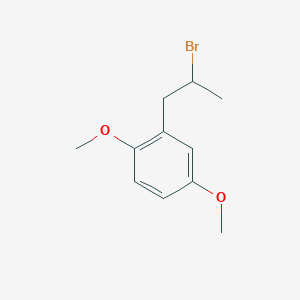

![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

